molecular formula C10H6ClIN2O2 B14215718 1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid CAS No. 786727-18-2

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B14215718
CAS No.: 786727-18-2
M. Wt: 348.52 g/mol
InChI Key: ZCDGUBRILMNAQM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group at the 1-position, an iodine atom at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the iodine atom at the 5-position.

    1-(4-Bromophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid: Similar structure but has a bromophenyl group instead of a chlorophenyl group.

    1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but the carboxylic acid group is at the 3-position instead of the 4-position.

Uniqueness

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the chlorophenyl and iodine substituents, along with the carboxylic acid group, imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

786727-18-2

Molecular Formula

C10H6ClIN2O2

Molecular Weight

348.52 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClIN2O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

ZCDGUBRILMNAQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)I)Cl

Origin of Product

United States

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